molecular formula C17H16F3N3O2 B2744892 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251604-68-8

2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2744892
CAS No.: 1251604-68-8
M. Wt: 351.329
InChI Key: MGKQAFTWQZGAOY-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a partially saturated quinazolinone core (hexahydroquinazolinone) linked via an acetamide group to a 3-(trifluoromethyl)phenyl substituent. This compound is part of a broader class of quinazolinone derivatives investigated for therapeutic applications, including enzyme inhibition (e.g., MMP-9) and anti-inflammatory activity .

Properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)11-4-3-5-12(8-11)22-15(24)9-23-10-21-14-7-2-1-6-13(14)16(23)25/h3-5,8,10H,1-2,6-7,9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKQAFTWQZGAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate alkylation but risk overfunctionalization. In contrast, acetone balances reactivity and selectivity, achieving yields of 68–72%. Elevated temperatures (60°C) enhance reaction rates but necessitate rigorous moisture control to prevent hydrolysis of the chloroacetamide.

Catalytic Enhancements

The addition of catalytic potassium iodide (10 mol%) improves yields by 15–20% via the in situ formation of iodoacetamide, a superior leaving group. This modification reduces reaction times to 12–16 hours without compromising purity.

Characterization and Analytical Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

  • ¹H NMR (DMSO-d₆) : A singlet at δ 4.33 ppm (2H, –CH₂–), a multiplet at δ 3.09–3.50 ppm (8H, hexahydroquinazolin protons), and a broad singlet at δ 10.87 ppm (1H, –NH–).
  • ¹³C NMR : A carbonyl signal at δ 173.2 ppm (–CO–) and aromatic carbons between δ 110–146 ppm.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak at Rₜ = 1.456 minutes, confirming >98% purity.

Table 1: Summary of Analytical Data

Parameter Value/Observation Source
Melting Point 214–216°C
HPLC Purity 98.2%
Yield (Overall) 44–78%
Molecular Formula C₁₈H₂₀F₃N₃O₂

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds related to the hexahydroquinazoline structure exhibit notable antimicrobial properties. For instance, derivatives of quinazoline have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant inhibition zones. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the compound's lipophilicity and interaction with microbial membranes .

Anticancer Potential

The anticancer properties of similar compounds have also been explored. Research indicates that quinazoline derivatives can inhibit the growth of cancer cell lines such as OVCAR-8 and SNB-19. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways . The specific compound may share similar mechanisms due to its structural characteristics.

Anti-inflammatory Effects

Some studies have suggested that quinazoline derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Pharmacokinetics and ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial for evaluating any new drug candidate. Preliminary studies suggest that the hexahydroquinazoline scaffold may exhibit favorable pharmacokinetic properties such as moderate bioavailability and a reasonable half-life due to its lipophilic nature .

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityCompounds showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mlPotential for development as new antibiotics
Anticancer Activity AssessmentDerivatives displayed over 85% growth inhibition in multiple cancer cell linesPossible lead compounds for cancer therapy
Anti-inflammatory ScreeningDemonstrated ability to reduce levels of inflammatory markersCould be developed into anti-inflammatory drugs

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Binding Affinities of Analogous Compounds

Compound Name Core Structure Substituents on Quinazolinone/Phenyl Binding Affinity (KD) Biological Target Reference
2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Hexahydroquinazolinone 3-(trifluoromethyl)phenyl Not reported MMP-9 (inference) N/A
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Hexahydroquinazolinone 4-fluorophenyl, butanamide linker 320 nM MMP-9 HPX domain
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Dihydroquinazolinone 4-methoxyphenyl, 2-(trifluoromethyl)phenyl Not reported MMP-9 (inference)
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Dihydroquinazolinone phenyl, ethylamino linker Not reported Anti-inflammatory

Key Observations :

  • Core Saturation: The hexahydroquinazolinone core in the target compound (vs.
  • Substituent Position : The 3-(trifluoromethyl)phenyl group (target compound) vs. 2-(trifluoromethyl)phenyl in demonstrates positional isomerism, which can alter steric interactions with enzyme active sites. For example, JNJ0966 (), a structurally distinct analog, showed blood-brain barrier penetration due to optimized substituent placement .
  • Linker Modifications : Replacement of the acetamide linker with a butanamide group (as in ) increased MMP-9 inhibition potency (KD = 320 nM vs. 2.1 µM for earlier analogs), highlighting the importance of linker length and flexibility .

Key Findings :

  • The target compound’s structural analogs exhibit diverse activities, ranging from MMP-9 inhibition (e.g., ) to anti-inflammatory effects (e.g., ).
  • Compound 8 () achieved a 91% synthetic yield, suggesting favorable synthetic accessibility for scale-up compared to lower-yield analogs (e.g., 68% for Compound 9) .

Key Insights :

  • Higher melting points (e.g., 315.5°C for Compound 8) correlate with crystalline stability, which may enhance shelf life .

Biological Activity

The compound 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic derivative of hexahydroquinazoline with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 338416-64-1
  • Molecular Formula: C18H20F3N3O
  • Molecular Weight: 353.37 g/mol

Structural Features

The compound features a hexahydroquinazoline core substituted with a trifluoromethylphenyl group and an acetamide moiety. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinazoline exhibit significant anticancer properties. For instance:

  • Case Study: A derivative similar to the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Cholinesterase Inhibition: In vitro assays demonstrated that compounds with similar structures inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating Alzheimer's disease. For example, a related compound showed IC50 values of 19.2 µM for AChE and 13.2 µM for BChE .

Anti-inflammatory Activity

The anti-inflammatory properties of hexahydroquinazoline derivatives have also been investigated:

  • Cyclooxygenase Inhibition: Compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). One study reported moderate inhibition with IC50 values around 15 µM for COX-2 .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The trifluoromethyl group enhances binding affinity to enzyme active sites through hydrophobic interactions.
  • Molecular Docking Studies: Computational studies suggest that the compound forms hydrogen bonds with key residues in target enzymes, which may explain its inhibitory effects .

Research Findings Summary

Biological ActivityTargetIC50 ValueReference
AnticancerMCF-710 - 30 µM
CholinesteraseAChE19.2 µM
CholinesteraseBChE13.2 µM
COX InhibitionCOX-2~15 µM

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